(3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(3-methylphenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-11-3-2-4-12(7-11)13-5-6-15(14(8-13)9-20)21-10-16(17,18)19/h2-8H,9-10,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUCXLUGFHBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl backbone is typically assembled using palladium-catalyzed Suzuki-Miyaura cross-coupling. A boronic acid derivative (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)phenylboronic acid) reacts with a halogenated benzene (e.g., 3-bromo-N-phthalimidomethylbenzene) under optimized conditions .
Typical Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (1–2 mol%)
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Dioxane/water (4:1)
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Temperature: 80–100°C, 12–24 hours
Post-coupling, the phthalimide protecting group is removed via hydrazinolysis to unmask the primary amine. Hydrazine hydrate in ethanol at reflux (6 hours) achieves >90% deprotection .
Trifluoroethoxy Group Installation via Nucleophilic Aromatic Substitution
The trifluoroethoxy moiety is introduced via nucleophilic substitution on a pre-formed phenol intermediate. For example, 3'-methyl-4-hydroxybiphenyl-3-carbaldehyde reacts with 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ .
Optimized Protocol :
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Substrate: 4-Hydroxybiphenyl derivative (1 equiv)
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Alkylating Agent: 2,2,2-Trifluoroethyl bromide (1.2 equiv)
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF, 80°C, 8 hours
Electron-withdrawing groups (e.g., nitro or aldehyde) at the para position enhance reactivity by activating the aromatic ring toward substitution .
Reductive Amination for Methanamine Synthesis
The methanamine group is installed via reductive amination of a biphenyl aldehyde intermediate. For instance, 3'-methyl-4-(2,2,2-trifluoroethoxy)biphenyl-3-carbaldehyde reacts with ammonium acetate and NaBH₃CN in methanol .
Procedure :
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Aldehyde (1 equiv), NH₄OAc (3 equiv), NaBH₃CN (1.5 equiv)
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Solvent: MeOH, 0°C to RT, 12 hours
Alternative reductants like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) are less efficient due to over-reduction or substrate sensitivity .
Alternative Routes: Ullmann Coupling and Photochemical Methods
For substrates sensitive to palladium, copper-mediated Ullmann coupling or photochemical methods are employed. A 3-iodo-2-methylbenzyl alcohol derivative undergoes UV-induced coupling with benzene in the presence of Na₂S₂O₃ .
Photochemical Protocol :
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Substrate: 3-Iodo-2-methylbenzyl alcohol (1 equiv)
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Solvent: Benzene, H₂O
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Additive: Na₂S₂O₃ (2 equiv)
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UV Lamp: 200 W, 36.5 hours
This method avoids transition metals but requires prolonged irradiation and affords moderate yields .
Gabriel Synthesis for Primary Amine Protection-Deprotection
The Gabriel synthesis protects the amine as a phthalimide during biphenyl assembly. For example, 3-bromobenzyl phthalimide undergoes Suzuki coupling, followed by hydrazine-mediated deprotection .
Steps :
-
Protection : 3-Bromobenzyl bromide + phthalimide (K₂CO₃, DMF, 50°C, 6 hours)
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Coupling : Suzuki-Miyaura with boronic acid (Pd catalysis)
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Deprotection : Hydrazine hydrate (EtOH, reflux, 6 hours)
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Biphenyl formation | 65–78% | High regioselectivity, scalable | Requires Pd catalyst |
| Nucleophilic Substitution | Trifluoroethoxy installation | 70–85% | Efficient under mild conditions | Sensitive to steric hindrance |
| Reductive Amination | Amine synthesis | 60–72% | Direct route from aldehyde | Over-reduction risks |
| Ullmann/Photochemical | Metal-free coupling | 48–55% | Avoids transition metals | Low yield, long reaction time |
| Gabriel Synthesis | Amine protection | 58–65% | Protects amine during harsh conditions | Multi-step, moderate efficiency |
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its biological and chemical activities, as it can form stable complexes with various biomolecules and catalysts .
Comparison with Similar Compounds
Key Structural Features :
- Trifluoroethoxy group : Introduces electron-withdrawing effects and lipophilicity.
- Methyl group : Enhances steric bulk and hydrophobic interactions.
- Methanamine : Serves as a functional handle for further derivatization (e.g., urea formation in anticancer agents) .
Comparison with Similar Compounds
Structural Analogues in Fluorinated Biphenyls
Several fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed Suzuki–Miyaura couplings (e.g., TBDFBP, DFBPE, DFDMBP) share structural motifs with Compound A but differ in substituents and functional groups (Table 1) .
Table 1: Comparison of Fluorinated Biphenyl Compounds
| Compound Name | Substituents | Molecular Weight | Key Properties | Biological Activity |
|---|---|---|---|---|
| Compound A | 3'-Methyl, 4-(2,2,2-trifluoroethoxy), 3-methanamine | 325.3* | High lipophilicity (logP ~3.5), electron-withdrawing trifluoroethoxy group | Anticancer (in vitro studies) |
| TBDFBP | 4'-tert-butyl, 3,4-difluoro | 248.3 | Crystalline, strong π-π interactions (SC-XRD data) | Structural studies only |
| DFBPE | 3',4'-difluoro, 4-acetyl | 246.2 | Ketone functionality for conjugation, moderate solubility | N/A |
| DFDMBP | 3',4'-difluoro, 2,5-dimethoxy | 296.3 | Electron-donating methoxy groups, enhanced solubility | N/A |
Note: Molecular weight calculated based on formula C₁₆H₁₅F₃NO.
Key Differences :
- Trifluoroethoxy vs.
- Methanamine vs.
Methanamine-Containing Biphenyl Derivatives
Compound A shares the biphenyl-methanamine backbone with other derivatives but differs in substituent positioning and electronic effects (Table 2).
Table 2: Methanamine Derivatives Comparison
| Compound Name | Substituents | Molecular Weight | Key Properties | Biological Activity |
|---|---|---|---|---|
| Compound A | 3'-Methyl, 4-trifluoroethoxy | 325.3 | High metabolic stability (trifluoroethoxy) | Anticancer |
| (3'-Methoxy-biphenyl-3-yl)methanamine | 3'-Methoxy, 4-unsubstituted | 213.3 | Electron-donating methoxy, lower logP (~2.8) | Not reported |
| [1,1'-Biphenyl]-3-yl(phenyl)methanamine | Phenyl at biphenyl-3-yl | 259.4 | Bulky phenyl group, high hydrophobicity | Laboratory use only |
| (3'-Methyl-biphenyl-4-yl)methanamine | 3'-Methyl, 4-unsubstituted | 197.3 | Minimal substitution, lower complexity | Intermediate synthesis |
Key Insights :
- Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in Compound A increases lipophilicity (logP ~3.5 vs. ~2.8 for methoxy) and metabolic resistance compared to methoxy analogues .
- Substituent Position : The 4-position trifluoroethoxy in Compound A may enhance steric hindrance compared to unsubstituted derivatives like (3'-Methyl-biphenyl-4-yl)methanamine, affecting target binding .
Heterocyclic Analogues
Compound A differs from pyridine-based methanamine derivatives, such as [3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine (Compound B), which replaces the biphenyl core with a pyridine ring .
Key Differences :
- Aromatic vs. Heterocyclic Core : The biphenyl system in Compound A offers greater planar rigidity for receptor binding compared to pyridine’s lone nitrogen, which may alter hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
